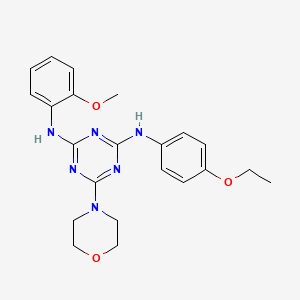

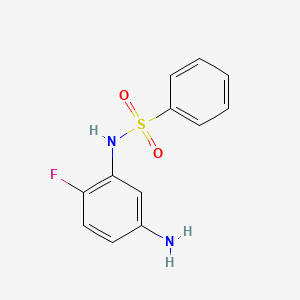

N-(1-(2-methoxyethyl)piperidin-4-yl)furan-2-carboxamide formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Neuroimaging Applications

- PET Imaging of Microglia: A derivative of the compound, specifically designed for positron emission tomography (PET) imaging, targets the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for noninvasively imaging reactive microglia and disease-associated microglia, which play a significant role in neuroinflammation related to neuropsychiatric disorders. Such imaging aids in understanding the pathogenic features of diseases like Alzheimer's, Parkinson's, and traumatic brain injury, offering insights into the immune environment of central nervous system malignancies and monitoring the neuroinflammatory effects of immunotherapies (Horti et al., 2019).

Antimicrobial and Antiprotozoal Agents

- Antiprotozoal Agents: Compounds with structural similarity have been synthesized as potent antiprotozoal agents, showing significant in vitro and in vivo activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for diseases such as sleeping sickness and malaria, respectively. These compounds underscore the potential of furan derivatives in developing new treatments for protozoal infections (Ismail et al., 2004).

Receptor Antagonists for Therapeutic Applications

- Urotensin-II Receptor Antagonists: The synthesis and evaluation of 5-aryl-furan-2-carboxamide derivatives, including modifications that target the urotensin-II receptor, have been reported. These antagonists show promise for treating diseases associated with this receptor, highlighting the therapeutic potential of furan derivatives in addressing cardiovascular diseases and other conditions related to the urotensin system (Chae Jo Lim et al., 2019).

Synthetic and Chemical Properties

- Organic Ligand Synthesis: The compound serves as a basis for synthesizing various organic ligands with potential applications in coordination chemistry and material science. These ligands, when complexed with transition metals, exhibit diverse functionalities, including antimicrobial activities. Such studies contribute to the development of new materials and therapeutic agents (Patel, 2020).

Safety And Hazards

properties

IUPAC Name |

formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3.CH2O2/c1-17-10-8-15-6-4-11(5-7-15)14-13(16)12-3-2-9-18-12;2-1-3/h2-3,9,11H,4-8,10H2,1H3,(H,14,16);1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIRQHIRKYKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=CO2.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)piperidin-4-yl)furan-2-carboxamide formate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2985208.png)

![[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2985209.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)

![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)